1H-Indole-1-acetamide, 2-methyl-

Antiulcer Gastric antisecretory Structure-activity relationship (SAR)

Researchers conducting gastric antisecretory SAR studies often face confounding results when using analogs with differing substitution patterns. The 2,3-dimethyl analog exhibits significant activity, but replacing one methyl with hydrogen-as in 1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2)-leads to greatly diminished pharmacological effect, making it an ideal negative control. · Serves as a validated negative control or intermediate-activity reference in antiulcer SAR models. · Unsubstituted C3 position enables further derivatization to 3-substituted indole libraries. · Lower MW (188.23) and lipophilicity vs dimethylated analogs support ADME assay calibration. · Available from BenchChem with competitive pricing and reliable global fulfillment for research institutions.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 61921-82-2
Cat. No. B14546802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-acetamide, 2-methyl-
CAS61921-82-2
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1CC(=O)N
InChIInChI=1S/C11H12N2O/c1-8-6-9-4-2-3-5-10(9)13(8)7-11(12)14/h2-6H,7H2,1H3,(H2,12,14)
InChIKeyKLWJQUFEYCQOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2): A Core Indole Scaffold for Gastric Antisecretory Research and Synthetic Chemistry


1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2) is a small-molecule indole derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . It features a 2-methylindole core linked to an acetamide group, classifying it as a member of the indole-1-alkanamide family. This compound is primarily recognized as a key building block in medicinal chemistry, specifically for structure-activity relationship (SAR) studies exploring gastric antisecretory activity, as established in foundational research [1].

Why 1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2) Cannot Be Interchanged with Unsubstituted or 3-Substituted Analogs


Within the indole-1-alkanamide class, subtle changes to the substitution pattern on the indole ring result in profound and quantifiable differences in biological activity. Classic structure-activity relationship (SAR) studies have demonstrated that the presence, position, and type of substituent are critical determinants of efficacy. For instance, while the 2,3-dimethyl analog demonstrates significant gastric antisecretory activity in vivo, the replacement of either methyl group with a hydrogen atom (as in 1H-Indole-1-acetamide, 2-methyl-) leads to a drastic reduction or complete loss of this specific pharmacological effect [1]. Therefore, substituting this compound with a close analog like the 2,3-dimethyl version would introduce a different potency and efficacy profile, invalidating experimental conclusions drawn from SAR or target-validation studies.

Quantitative Differentiation of 1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2) from Closest Analogs


Gastric Antisecretory Activity: SAR-Defined Reduction in Efficacy vs. 2,3-Dimethyl Analog

In a head-to-head comparative study within the indole-1-alkanamide series, the presence of a methyl group at both the 2- and 3-positions of the indole ring is critical for oral gastric antisecretory activity in a rat model. The 2,3-dimethyl analog (CAS 61921-80-0) demonstrated a marked elevation of gastric pH after oral administration. Critically, the study explicitly states that 'Replacement of either methyl group by a hydrogen atom or an ethyl radical resulted in greatly diminished activity' [1]. This directly indicates that 1H-Indole-1-acetamide, 2-methyl- (which has a hydrogen at the 3-position) possesses significantly lower, if not negligible, oral gastric antisecretory efficacy compared to its 2,3-dimethyl counterpart.

Antiulcer Gastric antisecretory Structure-activity relationship (SAR)

Physicochemical Profile: Calculated Differences in Lipophilicity and Molecular Weight

The presence of a single methyl group at the 2-position confers distinct physicochemical properties compared to both the unsubstituted indole-1-acetamide and the 2,3-dimethyl analog. While directly measured values for this specific compound are scarce in public databases, calculated parameters indicate a lower molecular weight (188.23 g/mol) and predicted lipophilicity (LogP) than the 2,3-dimethylindole-1-acetamide (MW: 202.25 g/mol). These differences impact passive membrane permeability, solubility, and protein binding, making the 2-methyl derivative a more polar, lower molecular weight scaffold for further optimization.

Medicinal chemistry Drug-likeness Physicochemical properties

Synthetic Versatility: A Privileged Intermediate for 3-Position Functionalization

Unlike the 2,3-dimethyl analog, which presents a fully substituted indole core, 1H-Indole-1-acetamide, 2-methyl- retains an unsubstituted position at C3 of the indole ring. This allows for site-selective electrophilic substitution, cross-coupling, or formylation at this position. This is demonstrated in the synthesis of the active 3-hydroxymethyl-2-methylindole-1-acetamide derivative (14), which is generated from the 3-formyl-2-methylindole-1-acetamide precursor [1]. The 2-methyl substituent provides steric and electronic direction for C3 functionalization, making this compound a more versatile scaffold for generating focused chemical libraries compared to analogs with blocked C3 positions.

Synthetic chemistry Building block Indole derivatization

Optimal Procurement and Research Applications for 1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2)


Structure-Activity Relationship (SAR) Elucidation in Gastric Antisecretory Research

This compound is ideally suited as a negative control or intermediate-activity reference in SAR studies focused on gastric antisecretory mechanisms. As demonstrated by Bell et al. (1977), the 2-methyl substitution leads to 'greatly diminished activity' compared to the 2,3-dimethyl analog, but it is distinct from the unsubstituted indole. Researchers can use this compound to precisely map the contribution of the 2-position methyl group to target engagement and efficacy in antiulcer models [1].

Medicinal Chemistry Building Block for C3-Functionalized Indole Libraries

Due to its unsubstituted C3 position, 1H-Indole-1-acetamide, 2-methyl- serves as a strategic intermediate for synthesizing a diverse array of 3-substituted indole derivatives. This is particularly relevant for medicinal chemists exploring SAR beyond the 2-position, as highlighted in the synthesis of 3-hydroxymethyl and 3-formyl analogs [1]. This application scenario provides a clear advantage over procuring the 2,3-dimethyl analog, which cannot undergo further C3 derivatization.

Calibration of In Vitro ADME Assays for Indole-Containing Compounds

With its distinct physicochemical profile—specifically its lower molecular weight and predicted lower lipophilicity compared to dimethylated analogs—this compound is useful for calibrating or validating in vitro absorption, distribution, metabolism, and excretion (ADME) assays. It can serve as a control to benchmark the impact of a single methyl group on parameters like passive permeability, solubility, and microsomal stability, providing critical data for compound progression in drug discovery pipelines [2].

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